2,2'-Azobis(2-methylpropionitrile)

Thermal decomposition kinetics Process safety SADT

Researchers seeking precise radical polymerization without oxidative side reactions can rely on this initiator. It eliminates color instability and branching issues common with peroxides. - Yields carbon-centered radicals, avoiding oxygenated byproducts that cause yellowing in PMMA and dyed polymers. - Enables low polydispersity (PDI) and controlled molecular weight in acrylics, adhesives, and coatings. - Provides a predictable 10-hour half-life at 65°C for consistent process control. Standard bulk and research-scale packaging available with compliant cold-chain logistics.

Molecular Formula C8H12N4
(CH3)2(CN)CN=NC(CN)(CH3)2
C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 78-67-1
Cat. No. B043924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azobis(2-methylpropionitrile)
CAS78-67-1
Synonyms2,2’-Azobis(2-cyanopropane);  2,2’-Azobis(2-methylpropionitrile);  2,2’-Azobis[2-methylpropanenitrile];  2,2’-Azobis[isobutyronitrile];  2,2’-Azodiisobutyronitrile;  2,2’-Dimethyl-2,2’-azodipropionitrile;  ABN-R;  AIBN;  AZDH;  AZDN;  Aceto AZIB;  Azobisisobuty
Molecular FormulaC8H12N4
(CH3)2(CN)CN=NC(CN)(CH3)2
C8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC(C)(C#N)N=NC(C)(C)C#N
InChIInChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
InChIKeyOZAIFHULBGXAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML;  SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML
INSOL IN WATER;  SOL IN MANY ORG SOLVENTS;  SOL IN VINYL MONOMERS
Solubility in water at 20 °C: none

Structure & Identifiers


Interactive Chemical Structure Model





AIBN Product Profile and Key Features


2,2′-Azobis(2-methylpropionitrile)(CAS 78-67-1,AIBN)是一种油溶性偶氮类自由基引发剂,分子量164.21,外观为白色结晶粉末,熔点102–104°C 。作为偶氮类化合物的代表品种,AIBN通过热分解释放氮气并产生碳中心自由基,其10小时半衰期温度为65°C(甲苯中),活化能约125–132 kJ/mol [1]。AIBN的核心差异化在于其分解不受溶剂类型影响且不产生含氧副产物,这使其在需避免氧化降解和着色问题的聚合体系中具有显著的选型优势 。

AIBN vs. Alternative Initiators: Critical Differences


偶氮类引发剂和有机过氧化物引发剂之间、以及不同偶氮引发剂之间,在分解动力学、自由基类型、副产物毒性和工艺兼容性方面存在显著差异,不可随意互换。AIBN分解产生碳中心自由基,不受溶剂诱导分解影响,与过氧化物(如BPO)产生的氧中心自由基在聚合行为上根本不同 。此外,AIBN分解生成有毒的氰基副产物四甲基丁二腈(TMSN),而AMBN、V-601等替代品则不产生TMSN——这一安全特征直接决定了不同场景下的选型优先级 。更关键的是,AIBN的SADT(50°C,25kg包装)和半衰期温度曲线与AIBME(SADT=35.2°C)等同类偶氮引发剂存在明显差异,错误的替代可能导致热失控风险或聚合动力学失配 [1][2]。以下证据从多个维度量化说明AIBN与比较对象之间的可验证差异。

AIBN Comparative Evidence Guide


Thermal Stability and SADT Comparison

在非等温DSC实验中,AIBN与ACHN的放热峰值温度存在明显差异,反映二者热稳定性和分解行为不同 [1]。更关键的是,AIBN的自加速分解温度(SADT)显著高于其同类偶氮替代品AIBME,这意味着AIBN在存储和运输中的热安全性优于AIBME [2][3]。

Thermal decomposition kinetics Process safety SADT

Initiation Efficiency in Gel Polymer Electrolytes

在凝胶聚合物电解质(GPE)的原位聚合中,AIBN与BPO的直接对比研究表明,AIBN具有更高的热引发效率,可使聚合更充分,进而改善GPE的氧化还原稳定性和离子传输动力学 [1]。在振动泛音光聚合中,AIBN的引发效率量化因子为BPO的3.2倍 [2]。

Initiation efficiency Gel polymer electrolyte Supercapacitor

Molecular Weight Distribution in Emulsion Polymerization

在苯乙烯乳液聚合的对比研究中,AIBN(油溶性)与KPS(水溶性)引发体系表现出显著不同的产物特征。AIBN引发的聚合对乳化剂类型不敏感,且产物具有更窄的分子量分布和粒径分布 [1]。

Emulsion polymerization Molecular weight distribution Latex synthesis

Toxic Byproduct TMSN vs. Safer Alternatives

AIBN热分解产生有毒副产物四甲基丁二腈(TMSN),这一特征是其与AMBN、V-601等新一代偶氮引发剂的核心安全差异。TMSN被证实具有神经毒性、肝毒性和肾毒性,且AIBN分解物的大鼠经口急性毒性LD50显著低于无TMSN替代品 [1][2]。

Toxicology TMSN Safety substitution

Decomposition Temperature Window vs. ADC

在发泡剂应用中,AIBN与ADC的分解温度窗口存在显著差异,决定了二者适用于不同的加工工艺体系。AIBN的分解温度显著低于ADC,适用于低温固化树脂和弹性体体系 [1]。

Blowing agent Foaming Low-temperature curing

Unique Pinner Reaction for Telechelic Azoesters

AIBN中的氰基可参与Pinner反应,通过与过量二醇反应转化为酯基,生成双端羟基的遥爪型偶氮酯大分子引发剂。这一化学转化路径是基于AIBN特定官能团的独特能力,而非所有偶氮引发剂均具备 [1]。

Macroinitiator Telechelic polymer Pinner reaction

AIBN Application Scenarios


Transparent Polymers Free of Oxidative Discoloration

AIBN分解仅产生碳中心自由基,不形成含氧副产物,不会对有色或染色聚合物体系造成氧化降解。因此,AIBN引发的聚合产物具有优异的颜色稳定性,特别适用于聚甲基丙烯酸甲酯(PMMA)浇铸板材、光学级透明树脂以及有色聚合物制品的生产 。若使用过氧化物引发剂(如BPO),含氧副产物会导致产品黄变或颜色失真。

Precise Molecular Weight and Narrow Dispersity

AIBN产生的碳中心自由基能量较低、选择性高,导致聚合物支化程度低,可实现低多分散指数(PDI)和可控分子量。这一特性在丙烯酸压敏胶、高性能涂料和需要窄分子量分布的专用聚合物合成中具有明确优势 。与过氧化物相比,AIBN避免过度接枝,更适用于丙烯酸酯类单体的可控聚合。

Low-Temperature Foaming Applications

AIBN的分解温度为60–80°C,显著低于主流发泡剂ADC(200–210°C)和TSH(100–150°C),是低温固化树脂、弹性体和某些需要在较低温度下发泡的特种材料中少数可选的化学发泡剂之一 [1]。当加工温度低于100°C时,AIBN是关键的使能化学品。

Telechelic Polymer and Macroinitiator Precursor

AIBN的氰基可通过Pinner反应转化为酯基,与过量二醇反应生成双端羟基的遥爪型偶氮酯,进而作为嵌段共聚物或功能化大分子引发剂的前体。这一转化路径是基于AIBN特定官能团的独特能力,对于从事嵌段共聚物设计和高分子构架研究的科研用户具有不可替代的价值 [2]。

Quote Request

Request a Quote for 2,2'-Azobis(2-methylpropionitrile)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.